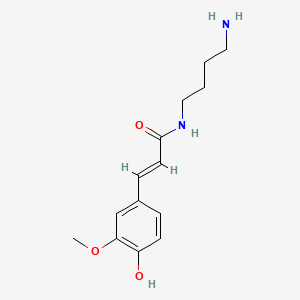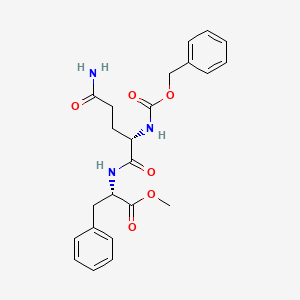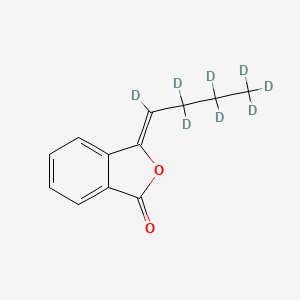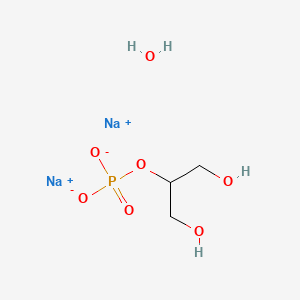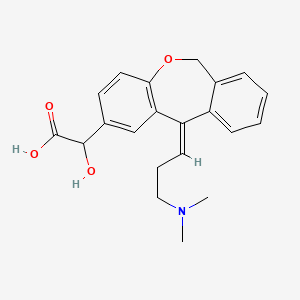
O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine is a modified nucleoside derived from 2’-deoxyguanosine. This compound is of significant interest in the field of biochemistry and molecular biology due to its role in DNA repair mechanisms and its potential implications in mutagenesis and carcinogenesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups of 2’-deoxyguanosine, followed by the selective alkylation at the O6 position using 2-hydroxy-1-methylethyl halide under basic conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods: Industrial production of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methylated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on DNA structure and function.
Biology: Investigated for its role in DNA repair mechanisms and its potential to induce mutations.
Medicine: Explored for its implications in cancer research, particularly in understanding the mechanisms of mutagenesis and carcinogenesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA repair pathways.
Mécanisme D'action
The primary mechanism of action of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with normal base pairing. This interference can lead to mutations during DNA replication. The compound is recognized and repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase, which removes the alkyl group and restores the normal guanine base.
Comparaison Avec Des Composés Similaires
O6-methylguanine: Another modified nucleoside that is recognized and repaired by the same DNA repair enzyme.
O6-ethylguanine: Similar in structure but with an ethyl group instead of a hydroxy-1-methylethyl group.
Uniqueness: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine is unique due to the presence of the hydroxy-1-methylethyl group, which imparts distinct chemical properties and biological effects compared to other O6-alkylated guanine derivatives. This uniqueness makes it a valuable tool in studying the specific effects of different alkyl groups on DNA structure and function.
Propriétés
IUPAC Name |
(2R,3R,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRKTPGJARCDPS-FUZJYRNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857793 |
Source


|
| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1327339-21-8 |
Source


|
| Record name | 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


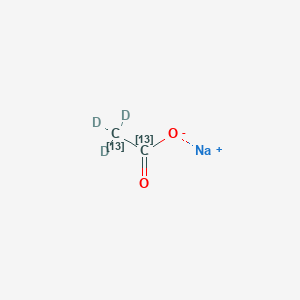

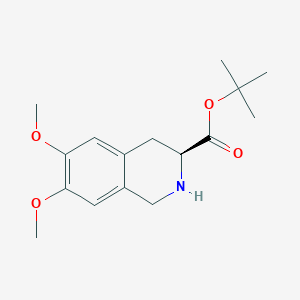
![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)
